1-(5-Bromo-2-fluoropyridin-3-yl)ethanol
Overview
Description
1-(5-Bromo-2-fluoropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H7BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a fluorine atom at the 2-position, and an ethanol group at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluoropyridine.
Grignard Reaction: The 5-bromo-2-fluoropyridine is reacted with an appropriate Grignard reagent, such as ethylmagnesium bromide, to introduce the ethanol group at the 3-position.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The crude product is purified by techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(5-Bromo-2-fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a palladium catalyst in a Suzuki coupling reaction.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Diethyl ether, tetrahydrofuran, methanol.
Major products formed from these reactions include carbonyl compounds, alkanes, substituted pyridines, and carboxylic acids.
Scientific Research Applications
1-(5-Bromo-2-fluoropyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to their active sites. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent or non-covalent interactions with the active site residues.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling proteins.
Comparison with Similar Compounds
1-(5-Bromo-2-fluoropyridin-3-yl)ethanol can be compared with other similar compounds, such as:
1-(5-Bromo-3-fluoropyridin-2-yl)ethanol: This compound has the bromine and fluorine atoms at different positions on the pyridine ring, leading to different chemical reactivity and applications.
1-(5-Bromo-2-chloropyridin-3-yl)ethanol: The presence of a chlorine atom instead of a fluorine atom alters the compound’s electronic properties and reactivity.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound has a different substitution pattern and functional groups, resulting in distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
1-(5-bromo-2-fluoropyridin-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCXWHCEIGTHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC(=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654893 | |
Record name | 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111637-73-0 | |
Record name | 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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